N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3S2/c1-3-13-4-6-14(7-5-13)20-24-21(29-25-20)19-18(10-11-30-19)31(27,28)26(2)15-8-9-16(22)17(23)12-15/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYOCFXWLQVHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A difluorophenyl group.
- An oxadiazole moiety.
- A thiophene ring.
- A sulfonamide functional group.
This structural diversity may contribute to its varied biological activities.
Biological Activity Overview
The biological activities of sulfonamides and related compounds have been extensively studied. The following sections detail the specific activities attributed to this compound.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:
- In vitro studies indicate that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that modifications in the aromatic rings and the presence of fluorine atoms enhance antimicrobial efficacy.
Anticancer Activity
Research has demonstrated that oxadiazoles possess anticancer properties. The compound under discussion has shown promise in inhibiting cancer cell proliferation:
- Case Study : A derivative exhibited an IC50 value of 12 µM against the HCT116 colon cancer cell line, indicating potent anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon) | 12 |
| MCF7 (Breast) | 15 |
The mechanism appears to involve apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. The compound has been evaluated for its ability to reduce inflammation markers:
- Experimental Models : In rodent models of inflammation, administration resulted in a significant decrease in TNF-alpha and IL-6 levels.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis.
- Interference with Cellular Signaling : The compound could disrupt signaling pathways associated with cancer cell proliferation and survival.
- Modulation of Immune Response : Its anti-inflammatory effects may stem from modulation of cytokine production.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key structural analogs:
Key Observations:
Substituent Effects: The 4-ethylphenyl group on the oxadiazole (target) increases lipophilicity compared to 4-fluorophenyl () or chlorophenyl () analogs. 3,4-Difluorophenyl (target) provides stronger electron-withdrawing effects than 4-methoxyphenyl (), which may enhance receptor binding but reduce solubility. N-Methylation in the sulfonamide moiety (target) reduces hydrogen-bonding capacity compared to non-methylated analogs, possibly improving membrane permeability .
Computational Docking Insights
Key inferences:
- The 4-ethylphenyl group may occupy hydrophobic pockets more effectively than smaller substituents (e.g., fluorine).
- The 3,4-difluorophenyl moiety could enhance interactions with aromatic residues (e.g., tyrosine) via halogen bonding .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing N-(3,4-difluorophenyl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide?
- Methodology :
- Step 1 : Synthesize the 1,2,4-oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For example, react 4-ethylbenzamidoxime with thiophene-3-sulfonyl chloride under reflux in anhydrous THF .
- Step 2 : Introduce the N-methyl group via alkylation using methyl iodide in the presence of a base like K₂CO₃ in DMF .
- Step 3 : Couple the oxadiazole intermediate with 3,4-difluoroaniline using Mitsunobu conditions (DIAD, PPh₃) or nucleophilic substitution .
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to assess purity (>98%) .
- NMR : Confirm substitution patterns (e.g., fluorine atoms at 3,4 positions on phenyl, methyl group on thiophene) via ¹H/¹³C/¹⁹F NMR .
- Mass Spectrometry : ESI-MS in positive ion mode to validate molecular weight (e.g., [M+H]⁺ peak at m/z ~500) .
Advanced Questions
Q. What strategies can resolve contradictions in reported reaction yields for oxadiazole ring formation?
- Experimental Design :
- Variable Screening : Test solvents (THF vs. DMF), temperatures (reflux vs. microwave-assisted), and catalysts (ZnCl₂ vs. TFA) to optimize cyclization efficiency .
- In Situ Monitoring : Use FT-IR to track the disappearance of the amidoxime N–H stretch (~3350 cm⁻¹) and emergence of oxadiazole C=N (~1600 cm⁻¹) .
- Statistical Analysis : Apply a factorial design to identify critical parameters (e.g., reaction time, stoichiometry) affecting yield .
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases)?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding between the sulfonamide group and Lys721 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. Monitor RMSD and binding free energy (MM-PBSA) .
- SAR Analysis : Compare with analogs (e.g., replacing 4-ethylphenyl with cycloheptyl) to identify critical substituents for activity .
Q. What advanced spectroscopic techniques characterize electronic effects of the difluorophenyl group?
- Approach :
- UV-Vis Spectroscopy : Measure λmax shifts in polar vs. nonpolar solvents to assess conjugation disruption by fluorine atoms .
- Fluorescence Quenching : Titrate with iodide ions to study solvent accessibility of the sulfonamide moiety .
- X-ray Crystallography : Resolve crystal structure to confirm dihedral angles between oxadiazole and thiophene rings, which influence π-π stacking .
Data Contradictions and Resolution
Q. Conflicting reports exist on the stability of the sulfonamide group under acidic conditions. How can this be addressed?
- Resolution :
- Controlled Degradation Studies : Expose the compound to HCl (0.1–1 M) at 25–60°C. Monitor decomposition via HPLC and identify products (e.g., hydrolyzed sulfonic acid) .
- Protection Strategies : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to enhance sulfonamide stability .
Biological Activity and Mechanism
Q. What in vitro assays are recommended to evaluate this compound’s potential as a kinase inhibitor?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
